molecular formula C15H24N2O B7842581 1-(4-Ethylphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol

1-(4-Ethylphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol

Cat. No.: B7842581
M. Wt: 248.36 g/mol
InChI Key: BWEYDUFUOYAFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl ring substituted with an ethyl group and a piperazine ring substituted with a methyl group, connected through an ethan-1-ol moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-ethylphenol and 4-methylpiperazine.

  • Reaction Steps:

    • The 4-ethylphenol is first converted to its corresponding halide (e.g., 4-ethylphenyl chloride).

    • The halide is then reacted with 4-methylpiperazine in the presence of a base (e.g., potassium carbonate) to form the desired compound.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    • Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring.

    • Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

  • Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

    • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

    • Substitution: Electrophiles such as bromine (Br₂) in the presence of a Lewis acid catalyst.

  • Major Products Formed:

    • Oxidation: 1-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)ethanone.

    • Reduction: 1-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)ethane.

    • Substitution: Brominated derivatives of the phenyl ring.

Scientific Research Applications

  • Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, altering their activity and leading to downstream effects. The exact mechanism would depend on the biological or chemical context in which it is used.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol

  • 1-(4-Propylphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol

  • Uniqueness: The presence of the ethyl group on the phenyl ring distinguishes this compound from its analogs, potentially affecting its binding affinity and biological activity.

  • This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could uncover new uses and benefits.

    Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

    Properties

    IUPAC Name

    1-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)ethanol
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H24N2O/c1-3-13-4-6-14(7-5-13)15(18)12-17-10-8-16(2)9-11-17/h4-7,15,18H,3,8-12H2,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BWEYDUFUOYAFCR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=CC=C(C=C1)C(CN2CCN(CC2)C)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H24N2O
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    248.36 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.